
4-(Difluoromethyl)quinolin-6-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Difluoromethyl)quinolin-6-ol is a chemical compound that belongs to the quinoline family. Quinolines are heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, agriculture, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Difluoromethyl)quinolin-6-ol can be achieved through various methods. One common approach involves the use of ethyl bromodifluoroacetate as a fluorine source. The process typically includes N-alkylation followed by in situ hydrolysis of the ester and decarboxylation . This method is advantageous due to its transition metal-free conditions, which simplify the reaction setup and reduce costs.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while minimizing waste and energy consumption .
Analyse Des Réactions Chimiques
Types of Reactions
4-(Difluoromethyl)quinolin-6-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can modify the quinoline ring, leading to the formation of dihydroquinolines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while substitution reactions can produce a wide range of functionalized quinolines .
Applications De Recherche Scientifique
4-(Difluoromethyl)quinolin-6-ol has several scientific research applications:
Mécanisme D'action
The mechanism of action of 4-(Difluoromethyl)quinolin-6-ol involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or interfere with cellular processes by binding to active sites or allosteric sites. The exact pathways and targets depend on the specific application and the biological context .
Comparaison Avec Des Composés Similaires
Similar Compounds
Fluorinated Quinolines: Compounds such as 7-fluoro-4-(diethylamino-1-methylbutylamino)quinoline and mefloquine share structural similarities with 4-(Difluoromethyl)quinolin-6-ol.
Quinolone Derivatives: These include various antibacterial agents like ciprofloxacin and levofloxacin.
Uniqueness
This compound is unique due to the presence of the difluoromethyl group, which imparts distinct physicochemical properties. This group enhances the compound’s lipophilicity, metabolic stability, and binding affinity, making it a valuable scaffold for drug development and other applications .
Propriétés
Formule moléculaire |
C10H7F2NO |
|---|---|
Poids moléculaire |
195.16 g/mol |
Nom IUPAC |
4-(difluoromethyl)quinolin-6-ol |
InChI |
InChI=1S/C10H7F2NO/c11-10(12)7-3-4-13-9-2-1-6(14)5-8(7)9/h1-5,10,14H |
Clé InChI |
WYAAALVPZILSGR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=NC=CC(=C2C=C1O)C(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[3,3'-Bipyridine]-4-carboxylic acid](/img/structure/B11902068.png)
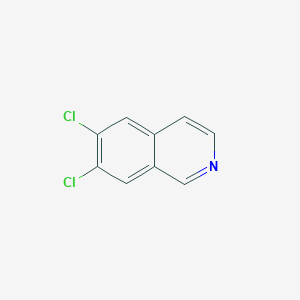
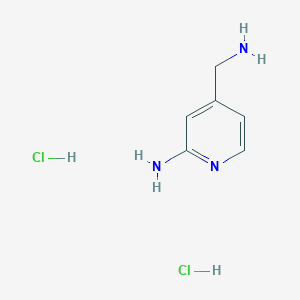
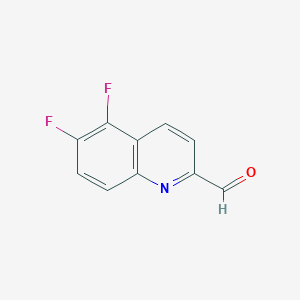


![Ethyl 5-methyl-6-oxa-5-azaspiro[3.4]octane-7-carboxylate](/img/structure/B11902091.png)
![1,7-Diazaspiro[4.4]nonane, 7-(1,2,4-oxadiazol-5-yl)-](/img/structure/B11902099.png)
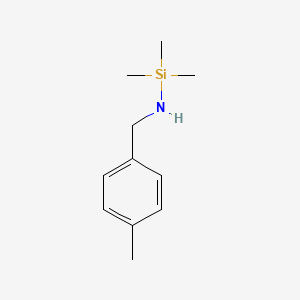
![7-Fluoro-2-methyl-imidazo[1,2-A]pyridine-3-carboxylic acid](/img/structure/B11902112.png)

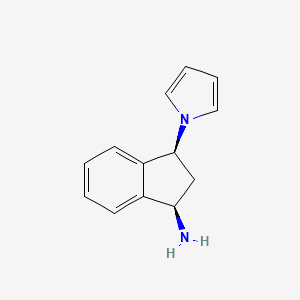

![1-(4H-furo[3,2-b]indol-2-yl)ethanone](/img/structure/B11902132.png)
